molecular formula C11H7ClN2S B1531896 4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine CAS No. 16290-75-8

4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine

Cat. No. B1531896
CAS RN: 16290-75-8
M. Wt: 234.71 g/mol
InChI Key: NYDDDQFYCMMEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine” is a derivative of thienopyrimidine . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are important and widely represented in medicinal chemistry as they are structural analogs of purines . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

Thienopyrimidines are structural and isoelectronic characteristics of purine-containing compounds . They have become an attractive structural feature in the production of pharmaceutical drugs . Specific molecular structure details for “this compound” were not found in the retrieved papers.


Chemical Reactions Analysis

Thienopyrimidines exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Specific chemical reactions involving “this compound” were not found in the retrieved papers.

Scientific Research Applications

Fluorescence Properties and Synthesis

One notable study focused on the synthesis, solid-state fluorescence properties, and computational analysis of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides. These compounds were synthesized from heterocyclic ketene dithioacetals and showed strong solid-state fluorescence, indicating potential applications in materials science for sensors or organic light-emitting diodes (OLEDs) (Yokota et al., 2012).

Anticancer and Antitumor Activity

Another research avenue for 4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine derivatives includes their anticancer and antitumor potential. For example, some novel amino acids and imidazoles containing the Thieno[2,3-d]pyrimidine moiety have shown promising radioprotective and antitumor activities, highlighting the compound's relevance in developing new therapeutic agents (Alqasoumi et al., 2009).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of various derivatives have been a significant area of research. For instance, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities, showcasing the potential pharmaceutical applications of these compounds (Alam et al., 2010).

Antibacterial Activity

The antibacterial activity of 6-substituted-2,3,4-trihydropyrimido[1,2-c]9,10,11,12-tetrahydrobenzo[b]thieno[3,2-e]pyrimidines has been explored, offering insights into the compound's use in fighting bacterial infections. These derivatives were developed through a microwave-assisted, solvent-free synthesis approach, indicating an efficient method for producing these potentially therapeutic agents (Prasad & Kishore, 2007).

Synthesis Techniques

Moreover, studies have detailed various synthesis techniques for creating this compound derivatives, including the use of microwave-assisted reactions, which could streamline the production process for these compounds. These methods have implications for the efficient and scalable synthesis of derivatives for further research and potential commercial applications (Prasad & Kishore, 2007).

properties

IUPAC Name

4-chloro-2-methyl-[1]benzothiolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S/c1-6-13-9-7-4-2-3-5-8(7)15-10(9)11(12)14-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDDDQFYCMMEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)SC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine
Reactant of Route 5
4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.